3-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-3-yl}-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Descripción
This compound is a heterocyclic molecule featuring a piperidine core substituted with a 3,5-dimethylisoxazole-acetyl group at the 1-position and a 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one moiety at the 3-position. Its structural complexity arises from the fusion of three pharmacologically relevant motifs:
- Piperidine: A six-membered nitrogen-containing ring, often used in drug design for its conformational flexibility and bioavailability .
- 1,2,4-Triazolone: A triazole derivative with hydrogen-bonding capabilities, commonly associated with antifungal and anticancer activities .
The compound’s stereoelectronic properties are influenced by the acetyl linker between the piperidine and isoxazole, which modulates solubility and target binding. Its crystal structure has likely been refined using programs like SHELXL, given the prevalence of such tools in small-molecule crystallography .
Propiedades
IUPAC Name |
5-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-14-18(15(2)29-23-14)12-19(27)25-11-7-8-16(13-25)20-22-24(3)21(28)26(20)17-9-5-4-6-10-17/h4-6,9-10,16H,7-8,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDRSFOPYNBWFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)C3=NN(C(=O)N3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structurally analogous compounds share the piperidine-triazolone scaffold but differ in substituents on the acetyl or aryl groups. Below is a comparative analysis based on substituent variations, bioactivity, and physicochemical properties:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Impact on Bioactivity: The 3,5-dimethylisoxazole group in the target compound may enhance metabolic stability compared to bromophenyl or chlorophenoxy derivatives, which are more prone to oxidative degradation .
Crystallographic Data :
- Compounds with bromine or chlorine substituents (e.g., 4-bromophenyl) often exhibit higher-quality diffraction data due to heavy-atom effects, facilitating structure refinement in SHELXL .
Solubility Trends: The 4-fluorophenoxy derivative’s lower LogP (~2.2) suggests improved aqueous solubility compared to the target compound (~2.8), aligning with fluorine’s polarity-enhancing properties .
Synthetic Challenges :
- The target compound’s isoxazole-acetyl group requires precise coupling conditions to avoid side reactions, unlike simpler aryl-acetyl analogs .
Research Implications
- Drug Design : The target compound’s hybrid structure offers a template for dual-target inhibitors (e.g., kinase and protease inhibition) due to its modular substituents .
- Lumping Strategy : Compounds with similar substituents (e.g., halogenated aryl groups) could be “lumped” into surrogate categories for streamlined pharmacokinetic modeling, as seen in environmental chemistry studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
